

Application Note and Protocol: Solid-Phase Extraction of Nonanoylcarnitine from Tissue Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nonanoylcarnitine

Cat. No.: B15569978

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Introduction

Nonanoylcarnitine (C9 carnitine) is a medium-chain acylcarnitine that serves as an important biomarker in the study of metabolic disorders, particularly those related to fatty acid oxidation. [1][2] Accurate quantification of **nonanoylcarnitine** in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutics. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [3][4] This application note provides a detailed protocol for the solid-phase extraction of **nonanoylcarnitine** from tissue samples.

Overview of the Method

This protocol details the extraction of **nonanoylcarnitine** from tissue samples using a mixed-mode, reversed-phase/strong cation-exchange solid-phase extraction methodology. [5] The procedure involves tissue homogenization, protein precipitation, and subsequent purification using an SPE cartridge. The final eluate is then ready for derivatization (if required) and analysis by LC-MS/MS.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of acylcarnitines using methods that incorporate solid-phase extraction. While specific recovery and precision data for **nonanoylcarnitine** from tissue were not explicitly detailed in the reviewed literature, the provided data for other acylcarnitines demonstrates the effectiveness of the methodology.

Analyte	Matrix	Extraction Method	Recovery (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Reference
Carnitine	Plasma	Online SPE-LC-MS/MS	98 - 105	< 3.4	< 18	[6] [7] [8]
Acetylcarnitine	Plasma	Online SPE-LC-MS/MS	98 - 105	-	< 18	[6] [8]
Octanoylcarnitine	Plasma	Online SPE-LC-MS/MS	98 - 105	-	< 18	[6] [8]
Palmitoylcarnitine	Plasma	Online SPE-LC-MS/MS	98 - 105	-	< 18	[6] [8]

Note: The recovery and precision values are for a range of acylcarnitines and demonstrate the general performance of SPE-based methods. These values can be used as a benchmark for method validation of **nonanoylcarnitine** extraction.

Experimental Protocol

Materials and Reagents

- **Nonanoylcarnitine** standard (MedchemExpress or equivalent)[\[9\]](#)
- Internal Standard (IS): Deuterated **nonanoylcarnitine** (e.g., D3-**nonanoylcarnitine**)
- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Ammonium hydroxide
- Mixed-mode, reversed-phase/strong cation-exchange SPE cartridges (e.g., Oasis MCX)[5]
- Tissue homogenizer
- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)

Sample Preparation and Homogenization

- Tissue Collection and Storage: Excise tissues of interest and immediately snap-freeze them in liquid nitrogen to halt metabolic activity.[1][2] Store samples at -80°C until analysis.[1][9]
- Homogenization:
 - Weigh a frozen tissue sample (approximately 40-50 mg).[1]
 - Add ice-cold methanol (e.g., 1 mL) containing the internal standard.[1]
 - Homogenize the tissue sample using a bead-based or rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
- Protein Precipitation:
 - Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.[1]
 - Carefully collect the supernatant containing the extracted acylcarnitines.

Solid-Phase Extraction (SPE) Procedure

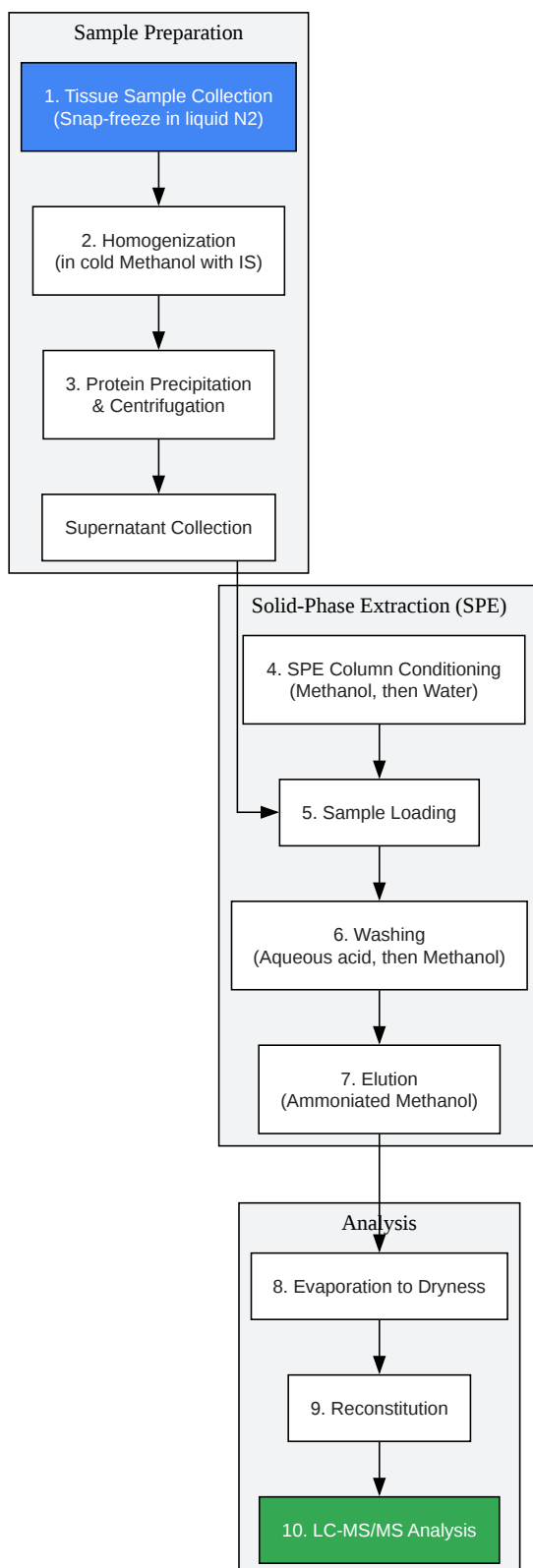
- Column Conditioning:
 - Condition the mixed-mode SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the sorbent to dry.
- Sample Loading:
 - Dilute the supernatant from the protein precipitation step with an acidic solution (e.g., water with 1% formic acid) to ensure the analytes are in their cationic form.[\[10\]](#)
 - Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing:
 - Wash the cartridge with 1-2 mL of an acidic wash solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.
 - Follow with a wash of 1-2 mL of methanol to remove any remaining non-polar interferences.
- Elution:
 - Elute the **nonanoylcarnitine** and other acylcarnitines from the cartridge using 1-2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the analyte, releasing it from the strong cation-exchange sorbent.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume (e.g., 100-200 μ L) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).[\[1\]](#)

LC-MS/MS Analysis

The reconstituted sample is ready for injection into an LC-MS/MS system for the quantification of **nonanoylcarnitine**. A C18 reversed-phase column is commonly used for the separation of acylcarnitines.^{[2][11]}

Visualizations

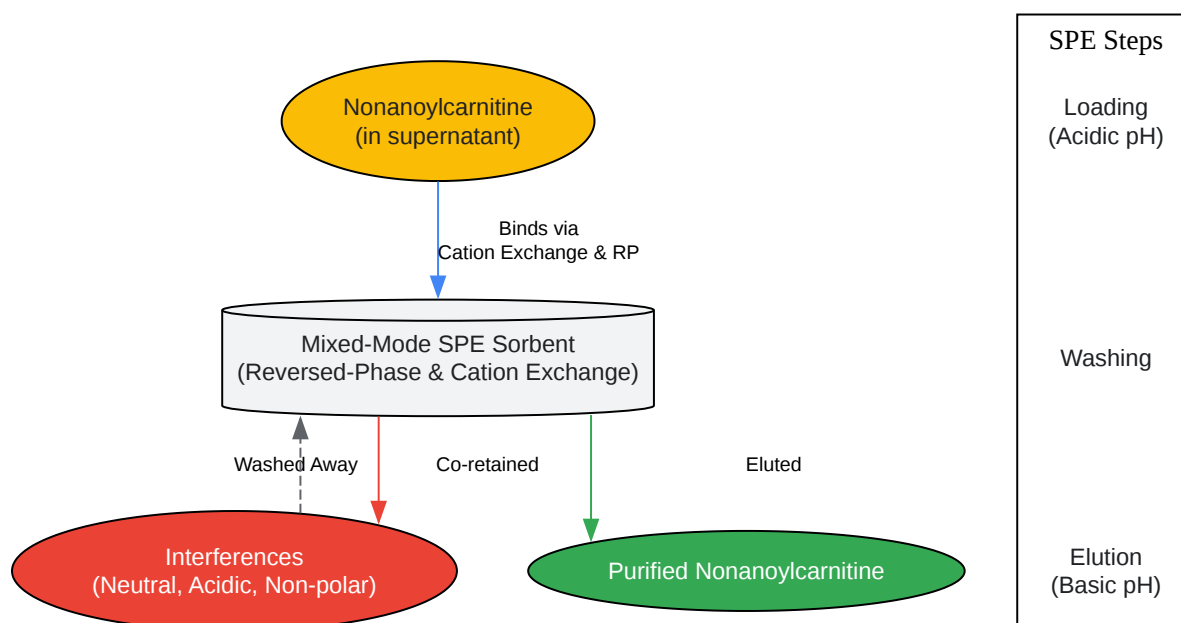
Experimental Workflow



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Caption: Workflow for the solid-phase extraction of **nonanoylcarnitine** from tissue.

Logical Relationships in SPE



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- To cite this document: BenchChem. [Application Note and Protocol: Solid-Phase Extraction of Nonanoylcarnitine from Tissue Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569978#solid-phase-extraction-of-nonanoylcarnitine-from-tissue-samples]

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